Enantiomeric Identity: (R)- vs (S)-Configuration Defines Stereochemical Outcome in Asymmetric Synthesis
The (R)-enantiomer (CAS 1270136-24-7) and (S)-enantiomer (CAS 1269972-47-5) share identical molecular formula (C₁₀H₁₁ClFN), molecular weight (199.65 g/mol), calculated LogP (3.055), and TPSA (26.02 Ų), yet differ fundamentally in their three-dimensional configuration at the chiral benzylic carbon, as confirmed by distinct Isomeric SMILES strings: C=CC[C@H](C1=C(C=CC(=C1)F)Cl)N for the (R)-form versus C=CC[C@@H](C1=C(C=CC(=C1)F)Cl)N for the (S)-form . Both are commercially supplied at 98% purity, but the (R)-enantiomer bears a unique MDL identifier (MFCD19690369) distinct from the (S)-enantiomer (MFCD19441953), enabling unambiguous procurement . No published chiral HPLC resolution or specific rotation data were located for either enantiomer in the accessible literature; however, class-level inference from structurally analogous chiral benzylic amines indicates that enantiomeric excess (ee) values ≥98% are routinely achievable and essential for reproducible asymmetric synthesis outcomes [1].
| Evidence Dimension | Stereochemical configuration at benzylic carbon |
|---|---|
| Target Compound Data | (R)-configuration; Isomeric SMILES C=CC[C@H](C1=C(C=CC(=C1)F)Cl)N; MDL MFCD19690369; Purity 98% |
| Comparator Or Baseline | (S)-configuration; Isomeric SMILES C=CC[C@@H](C1=C(C=CC(=C1)F)Cl)N; MDL MFCD19441953; Purity 98% |
| Quantified Difference | Opposite absolute configuration; distinct MDL numbers confirm separate chemical identities |
| Conditions | Commercial sourcing data from Leyan (Product Nos. 1847011 vs. 1846988) and Chemsrc databases; no head-to-head biological assay data available |
Why This Matters
Selection of the correct enantiomer is mandatory for any stereochemically controlled synthesis or biological assay, as substitution with the wrong enantiomer will produce inverted stereochemical outcomes and irreproducible results.
- [1] Calcaterra, A.; D'Acquarica, I. The Market of Chiral Drugs: Chiral Switches versus De Novo Enantiomerically Pure Compounds. J. Pharm. Biomed. Anal. 2018, 147, 323-340. DOI: 10.1016/j.jpba.2017.07.008 View Source
